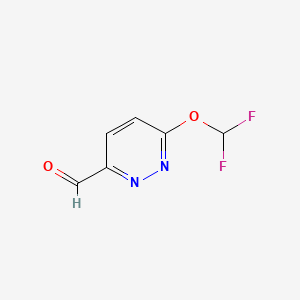
6-(Difluoromethoxy)pyridazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of the difluoromethoxy group and the carbaldehyde functional group makes this compound unique and of interest in various scientific fields.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-Methoxypyridazine-3-carbaldehyde: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
6-(Trifluoromethoxy)pyridazine-3-carbaldehyde: Contains a trifluoromethoxy group, which can lead to different biological activities and applications. The presence of the difluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C6H4F2N2O2 |
|---|---|
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
6-(difluoromethoxy)pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H |
InChI-Schlüssel |
TUDHXLAUESUBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



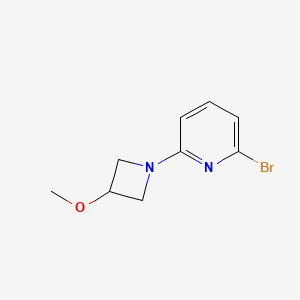
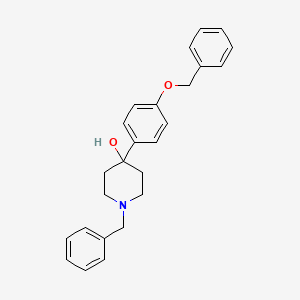
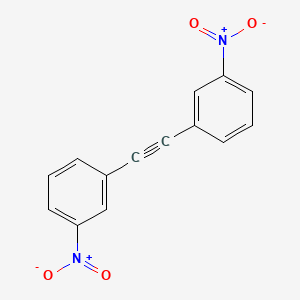
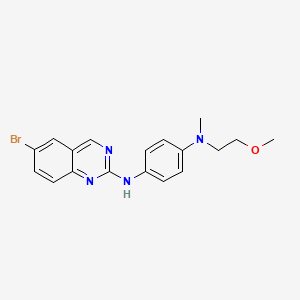

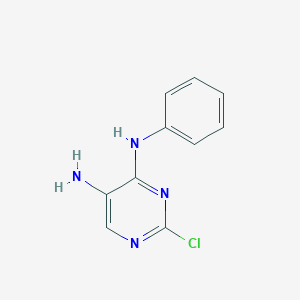
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
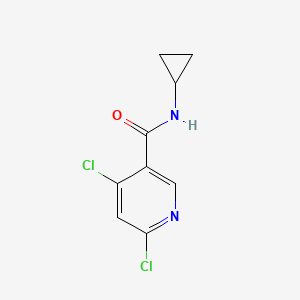
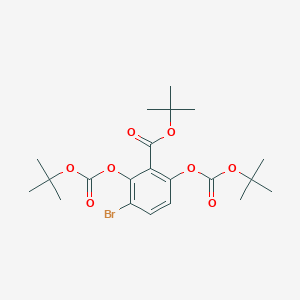
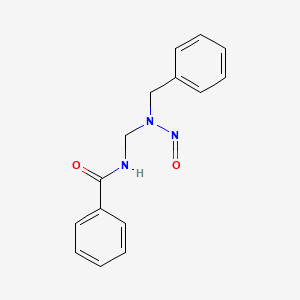
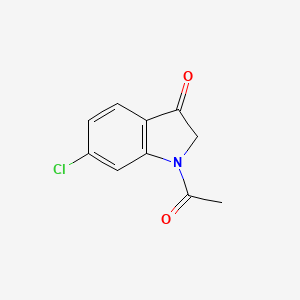
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
